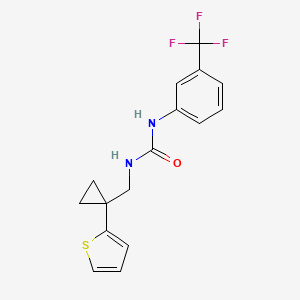
1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C16H15F3N2OS and its molecular weight is 340.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
Flexible urea derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, indicating their potential in therapeutic applications, particularly for conditions like Alzheimer's disease. These compounds, designed to optimize the spacer length and pharmacophoric units, show that urea derivatives can exhibit significant inhibitory activities, suggesting that similar structures, including 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, may have relevant biochemical applications (Vidaluc et al., 1995).
Anion Receptors and Organocatalysis
Urea derivatives have been explored for their roles as anion receptors, showcasing their potential in developing sensors or catalysts for specific chemical reactions. The ability of these compounds to form stable complexes with anions through hydrogen bonding can be leveraged in designing selective sensors or catalysts for industrial and research applications (Roussel et al., 2006).
Antimycobacterial Agents
Research into chloropicolinate amides and urea derivatives has identified compounds with significant in vitro antimycobacterial activity against Mycobacterium tuberculosis. This highlights the potential of urea derivatives in contributing to the development of new antimicrobial agents, indicating that similar compounds might also possess such biological activities (Konduri et al., 2021).
Molecular Docking and Antifungal Agents
Investigations into the docking properties of thiourea derivatives have shown their potential in binding with biological targets such as cytochrome reductase. This suggests their utility in designing antifungal agents or other pharmaceuticals by targeting specific molecular interactions (Aswathy et al., 2017).
Bioimaging Applications
Urea derivatives have also been identified as fluorescent probes for bioimaging, particularly for the detection of specific metal ions in biological systems. This application is crucial for the development of diagnostic tools and understanding cellular processes at the molecular level (Wang et al., 2017).
Properties
IUPAC Name |
1-[(1-thiophen-2-ylcyclopropyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c17-16(18,19)11-3-1-4-12(9-11)21-14(22)20-10-15(6-7-15)13-5-2-8-23-13/h1-5,8-9H,6-7,10H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZAHBQJVQJKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
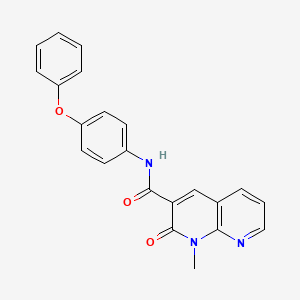
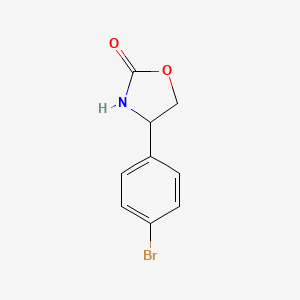
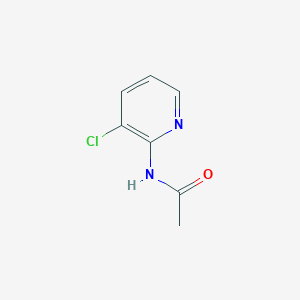
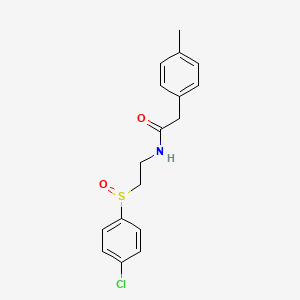
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2548022.png)
![3-(3-hydroxypropyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548023.png)


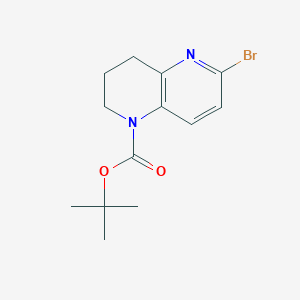

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2548030.png)
![1-(Azepan-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2548033.png)
![Ethyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2548035.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2548037.png)
